molecular formula C13H13NO3 B7533364 N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide

Cat. No.: B7533364
M. Wt: 231.25 g/mol
InChI Key: DGIQDJDOCBXCDZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological activities, including antioxidant, anti-HIV, antileishmanial, and antifungal properties

Preparation Methods

The synthesis of N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide can be achieved through a Claisen–Schmidt-type condensation reaction. This reaction involves the condensation of a benzofuranone derivative with an appropriate acylating agent under basic or neutral conditions . The reaction typically proceeds with good yields, and the product can be purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an antioxidant or antimicrobial agent.

    Medicine: Due to its potential biological activities, the compound may be explored for its therapeutic applications, such as in the development of new drugs for treating infections or inflammatory conditions.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, which can lead to the development of new compounds with enhanced biological activities.

Properties

IUPAC Name

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(14-8-5-6-8)7-11-9-3-1-2-4-10(9)13(16)17-11/h1-4,8,11H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQDJDOCBXCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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